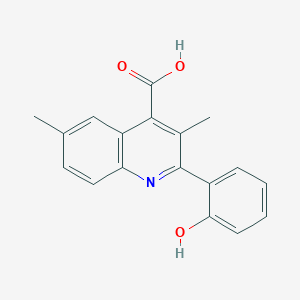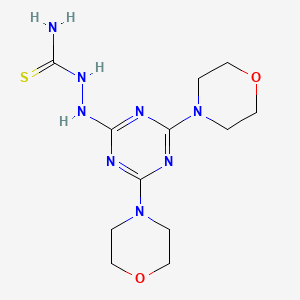
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as HDQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of quinoline, which is a heterocyclic compound commonly found in many natural products and synthetic drugs. In
作用机制
The mechanism of action of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is also relatively easy to synthesize, making it a cost-effective compound for research applications. However, 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has some limitations, including its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. One potential area of research is the development of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid-based drugs for cancer treatment. Studies have shown that 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid exhibits potent anticancer activity, and further research could lead to the development of new cancer treatments. Another potential area of research is the investigation of the mechanism of action of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, which could provide insights into the signaling pathways involved in cancer cell proliferation and survival. Finally, future research could focus on the optimization of the synthesis of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, which could lead to the development of more efficient and cost-effective methods for producing this compound.
Conclusion
In conclusion, 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is a chemical compound that has potential applications in biomedical research, particularly in the field of cancer research. The synthesis method of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been optimized to produce high yields and purity, making it a viable compound for research applications. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid exhibits potent anticancer activity and has several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. While 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has some limitations, its potential for use in cancer treatment and other biomedical applications makes it an important compound for future research.
合成方法
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the reaction of 2-aminophenol with 3,6-dimethyl-4-chloroquinolinecarboxylic acid. The resulting product is then subjected to various chemical reactions, including hydrolysis and oxidation, to yield 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. The synthesis of 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been optimized to produce high yields and purity, making it a viable compound for research applications.
科学研究应用
2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been extensively studied for its potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-hydroxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
属性
IUPAC Name |
2-(2-hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-10-7-8-14-13(9-10)16(18(21)22)11(2)17(19-14)12-5-3-4-6-15(12)20/h3-9,20H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUXAUDSZIRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6089528.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6089536.png)
![N-(4-fluorophenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6089546.png)
![2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6089554.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6089562.png)

![1-[2-methoxy-5-(4-thiomorpholinylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6089571.png)
![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)
![6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6089580.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6089589.png)
![N-(3-cyanophenyl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6089592.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)
